5,6-dichloropyridine-3-carbonyl Chloride
Overview
Description
5,6-Dichloropyridine-3-carbonyl chloride is a chemical compound belonging to the pyridine class. It is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridine ring and a carbonyl chloride group at the 3rd position. The molecular formula of this compound is C6H2Cl3NO, and it has a molecular weight of 210.445 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dichloropyridine-3-carbonyl chloride can be synthesized through various methods. One common synthetic route involves the chlorination of nicotinic acid derivatives. For instance, nicotinic acid can be reacted with thionyl chloride to form 5,6-dichloronicotinic acid, which is then further chlorinated to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloropyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Water or aqueous bases like sodium hydroxide are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
Substitution Reactions: Products with substituted functional groups.
Hydrolysis: 5,6-Dichloronicotinic acid.
Coupling Reactions: Various biaryl compounds.
Scientific Research Applications
5,6-Dichloropyridine-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-dichloropyridine-3-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various substrates, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine-3-carbonyl chloride: Similar structure but with chlorine atoms at the 2nd and 6th positions.
5,6-Dichloronicotinic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
5,6-Dichloropyridine-3-carbonyl chloride is unique due to its specific substitution pattern and the presence of the reactive carbonyl chloride group. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5,6-dichloropyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEAAWXZOUGYCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381954 | |
Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54127-29-6 | |
Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.